Physical and chemical properties of 3,5-Dichlorobenzoyl chloride
Physical and chemical properties of 3,5-Dichlorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dichlorobenzoyl chloride, a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals. This document outlines its core characteristics, synthesis methodologies, and key applications, presenting data in a clear and accessible format for laboratory and development use.
Core Properties
3,5-Dichlorobenzoyl chloride is a low-melting solid or a colorless to yellow liquid at or near room temperature.[1][2] It is characterized by a reactive acyl chloride group that makes it a versatile building block in organic synthesis.[1]
Table 1: Physical and Chemical Properties of 3,5-Dichlorobenzoyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 2905-62-6 | [1][3][4][5][6][7] |
| Molecular Formula | C₇H₃Cl₃O | [3][4][5][6][7] |
| Molecular Weight | 209.46 g/mol | [3][4][5][6][7] |
| Appearance | Light yellow, low-melting solid or colorless to yellow liquid | [1][3] |
| Melting Point | 24 - 28 °C (75.2 - 82.4 °F) | [1][3][4] |
| Boiling Point | 245 - 249 °C (473 - 480.2 °F) | [3][4] |
| 135 - 137 °C (275 - 278.6 °F) @ 25 mmHg | [7][8][9] | |
| Density | 1.478 g/cm³ | [3][4][10] |
| Refractive Index | n20/D 1.582 | [7][8][11][9] |
| Vapor Pressure | 0.02 mmHg @ 25 °C | [4] |
| Flash Point | 137 °C (278.6 °F) | [3][11] |
| Solubility | Insoluble in water; reacts with water. Soluble in benzene, ether, and toluene. | [4][12][13] |
Chemical Reactivity and Stability
3,5-Dichlorobenzoyl chloride is a moisture-sensitive compound that can decompose in contact with water, liberating toxic gases.[3][13] It is incompatible with strong oxidizing agents and strong bases.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3]
Table 2: Safety and Hazard Information
| Hazard Classification | Description | Reference(s) |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [3] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [3] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [3] |
| Corrosive to Metals | Category 1: May be corrosive to metals. | [13] |
Applications in Synthesis
3,5-Dichlorobenzoyl chloride is a crucial intermediate in several industrial applications, most notably in the production of agrochemicals and pharmaceuticals.[1][14][15]
-
Agrochemicals: Its primary use is in the synthesis of the herbicide Propyzamide (Pronamide), which is effective in controlling weeds, particularly those resistant to other chemicals.[1]
-
Pharmaceuticals: The 3,5-dichlorobenzoyl moiety, introduced via this reagent, can enhance the properties of active pharmaceutical ingredients (APIs) by improving their stability, absorption, and target affinity.[1] It is a key intermediate for some FDA-approved medications, including treatments for dry eye disease, and is used in the development of new analgesics and medications for central nervous system disorders.[1]
-
Dyes and Specialty Chemicals: It also serves as an intermediate in the manufacturing of dyes and other specialty chemicals.[14][15]
Experimental Protocols: Synthesis of 3,5-Dichlorobenzoyl Chloride
Several methods for the synthesis of 3,5-Dichlorobenzoyl chloride have been documented. The most common laboratory-scale preparations involve the chlorination of 3,5-dichlorobenzoic acid.
Method 1: Reaction with Thionyl Chloride
This method involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride.[16][17]
-
Reagents:
-
3,5-dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methylene (B1212753) chloride (solvent)
-
-
Procedure:
-
A solution of 3,5-dichlorobenzoic acid (0.07 mol) and thionyl chloride (0.09 mol) in 60 ml of methylene chloride is prepared.[17]
-
The mixture is refluxed on a steam bath for two hours.[17]
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess thionyl chloride.[17]
-
The residue is purified by distillation to yield 3,5-dichlorobenzoyl chloride.[17]
-
Method 2: Reaction with Oxalyl Chloride
This method utilizes oxalyl chloride as the chlorinating agent, often with a catalytic amount of dimethylformamide (DMF).[7][15][16]
-
Reagents:
-
Aryl carboxylic acid (e.g., 3,5-dichlorobenzoic acid) (10.0 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Dimethylformamide (DMF) (catalytic amount)
-
Oxalyl chloride (20.0 mmol)
-
-
Procedure:
-
Dissolve the aryl carboxylic acid in DCM in a round-bottomed flask, and add a few drops of DMF.[7][15]
-
Add oxalyl chloride dropwise to the reaction mixture.[7][15]
-
Allow the reaction to proceed for 4 hours at this temperature.[7][15]
-
Concentrate the solvent in vacuo. The resulting residue of 3,5-dichlorobenzoyl chloride can be used directly for subsequent reactions.[7][15]
-
Method 3: Multi-step Synthesis from Anthranilic Acid
A patented method describes a more complex, multi-step synthesis starting from anthranilic acid.[14] This process involves protection of the amino group, followed by chlorination, deprotection, and subsequent conversion to the acid chloride.[14]
Visualized Synthesis Workflow
The following diagram illustrates a common and straightforward laboratory synthesis of 3,5-Dichlorobenzoyl chloride from its corresponding carboxylic acid.
Caption: Synthesis of 3,5-Dichlorobenzoyl Chloride.
This diagram outlines the key stages in the synthesis of 3,5-Dichlorobenzoyl chloride, from the initial reactants through the reaction and purification steps to the final product. A logical relationship for the application of 3,5-Dichlorobenzoyl Chloride in drug development is depicted below.
Caption: Role in Drug Development.
References
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 3,5-Dichlorobenzoyl chloride(2905-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 3,5-Dichlorobenzoyl chloride [webbook.nist.gov]
- 7. 3,5-Dichlorobenzoyl chloride | 2905-62-6 [chemicalbook.com]
- 8. 3,5-Dichlorobenzoyl chloride CAS#: 2905-62-6 [m.chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 3,5-dichlorobenzoyl chloride [stenutz.eu]
- 11. 3,5-Dichlorobenzoyl chloride 96 2905-62-6 [sigmaaldrich.com]
- 12. royal-chem.com [royal-chem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Preparation method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 15. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
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